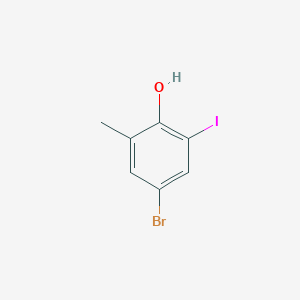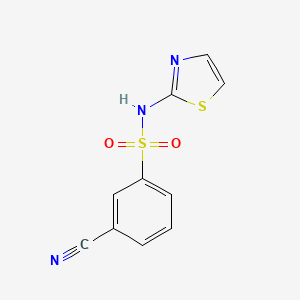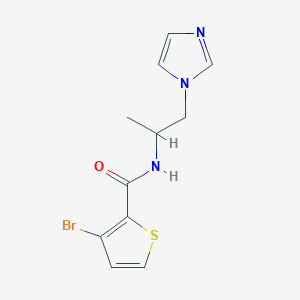
n-(1-(1h-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide is a compound that features both imidazole and thiophene moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while thiophene is a sulfur-containing five-membered ring. The combination of these two heterocycles in a single molecule can result in unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Bromination of Thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.
Coupling Reaction: The brominated thiophene is then coupled with the imidazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) or potassium phosphate (K3PO4).
Major Products Formed
Substitution Reactions: Substituted thiophene derivatives.
Oxidation and Reduction: Oxidized or reduced imidazole derivatives.
Coupling Reactions: Complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
N-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide has various scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
N-(1-(1H-Imidazol-1-yl)ethyl)-2-bromothiophene-3-carboxamide: Similar structure but with different substitution patterns.
N-(1-(1H-Imidazol-1-yl)methyl)-3-bromothiophene-2-carboxamide: Variation in the length of the alkyl chain.
Uniqueness
N-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C11H12BrN3OS |
|---|---|
Peso molecular |
314.20 g/mol |
Nombre IUPAC |
3-bromo-N-(1-imidazol-1-ylpropan-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H12BrN3OS/c1-8(6-15-4-3-13-7-15)14-11(16)10-9(12)2-5-17-10/h2-5,7-8H,6H2,1H3,(H,14,16) |
Clave InChI |
VFAUCPFECCFGTG-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=CN=C1)NC(=O)C2=C(C=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



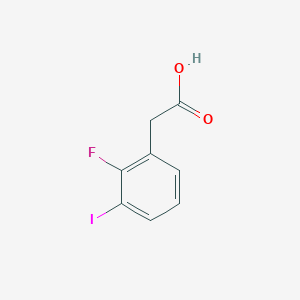
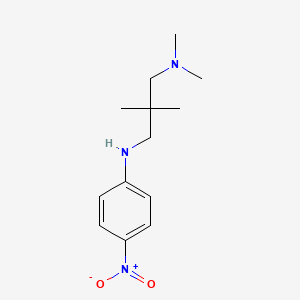
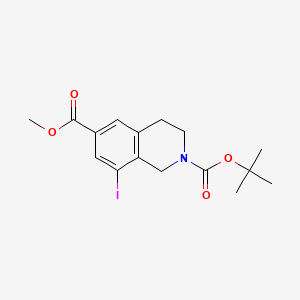
![1,9-Dioxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14889782.png)
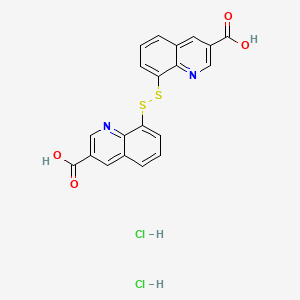
![4-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14889795.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B14889802.png)


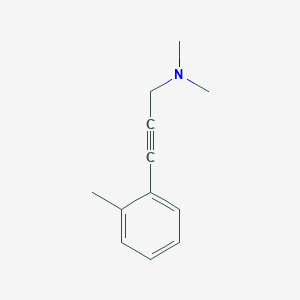
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonate](/img/structure/B14889815.png)
